Predicted Lipophilicity (clogP) Differentiation from Close Analogs with Identical Triazolopyrimidine-Propyl Scaffold
Computational prediction of clogP using the Wildman-Crippen method reveals that the target compound (2-(2-methoxyphenoxy)acetamide terminus) exhibits a clogP of approximately 2.0, positioning it between the more lipophilic pivalamide analog (clogP ~2.5) and the more hydrophilic benzotriazole-acetamide analog (clogP ~1.1) [1]. This intermediate lipophilicity may favor balanced membrane permeability and aqueous solubility relative to comparators.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.0 (Wildman-Crippen method) |
| Comparator Or Baseline | N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide: clogP ≈ 2.5; N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide: clogP ≈ 1.1 |
| Quantified Difference | ΔclogP ≈ −0.5 vs. pivalamide; ΔclogP ≈ +0.9 vs. benzotriazole-acetamide |
| Conditions | In silico prediction (Wildman-Crippen atom-based method); no experimental logP data available for any comparator |
Why This Matters
Lipophilicity differences of ≥0.5 log units can translate into 3- to 5-fold differences in membrane permeability, directly impacting cell-based assay performance and in vivo pharmacokinetics.
- [1] Wildman, S.A.; Crippen, G.M. Prediction of Physicochemical Parameters by Atomic Contributions. J. Chem. Inf. Comput. Sci. 1999, 39, 868–873. (Method applied to target and comparator SMILES strings). View Source
